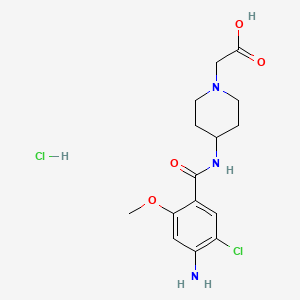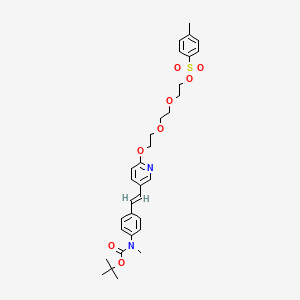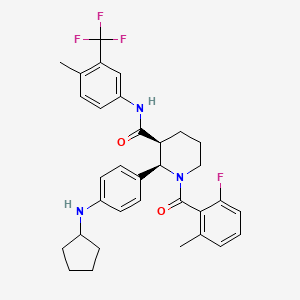
AZD4205
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD4205 is a highly selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family of enzymes. These enzymes play a critical role in cytokine signaling, and their dysregulation is associated with various malignancies. This compound has shown promise in preclinical studies for its potential to treat inflammatory bowel disease and certain types of cancer by selectively inhibiting JAK1 without significantly affecting other Janus kinase family members .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AZD4205 involves the optimization of a series of aminopyrimidines. Starting from a non-kinome selective screening hit, structure-based design was used to develop a compound with high selectivity for JAK1. The synthetic route typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution and cyclization .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: AZD4205 primarily undergoes reactions typical of aminopyrimidines, including nucleophilic substitution and cyclization. It is designed to be stable under physiological conditions, minimizing unwanted side reactions .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include various nucleophiles and electrophiles, as well as catalysts to facilitate cyclization reactions. Reaction conditions are carefully controlled to optimize yield and selectivity .
Major Products: The major product of the synthetic route is this compound itself, with high selectivity for JAK1. By-products are minimized through careful optimization of reaction conditions .
Applications De Recherche Scientifique
AZD4205 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of JAK1 in various signaling pathways.
Biology: Helps in understanding the biological processes regulated by JAK1, including cytokine signaling and immune response.
Medicine: Shows potential in treating inflammatory bowel disease and certain cancers by selectively inhibiting JAK1, thereby reducing inflammation and tumor growth
Mécanisme D'action
AZD4205 exerts its effects by selectively inhibiting JAK1, an enzyme involved in the JAK-STAT signaling pathway. This pathway is crucial for the transmission of signals from cytokine receptors to the nucleus, leading to the expression of genes involved in immune response and cell growth. By inhibiting JAK1, this compound reduces the phosphorylation and activation of STAT3, a key transcription factor implicated in various cancers and inflammatory diseases .
Comparaison Avec Des Composés Similaires
Ruxolitinib: A mixed JAK1/2 inhibitor used for treating myeloproliferative neoplasms.
Tofacitinib: A JAK1/3 inhibitor used for treating rheumatoid arthritis and other autoimmune diseases.
Upadacitinib: Another JAK1-selective inhibitor used for treating rheumatoid arthritis.
Uniqueness of AZD4205: this compound is unique in its high selectivity for JAK1, which minimizes off-target effects and reduces the risk of hematological toxicities associated with JAK2 inhibition. Its gastrointestinal tract enrichment also makes it particularly effective for treating inflammatory bowel disease .
Propriétés
Numéro CAS |
2091134-35-7 |
|---|---|
Formule moléculaire |
C26H32FN9O2 |
Poids moléculaire |
521.6014 |
Nom IUPAC |
(R)-2-((R)-3,4-dimethylpiperazin-1-yl)-N-(3-(5-fluoro-2-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-1H-indol-7-yl)propanamide |
InChI |
InChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1 |
Clé InChI |
HKMXSVZYKLTDAP-HZPDHXFCSA-N |
SMILES |
O=C([C@@H](C)N1CCN(C)[C@H](C)C1)NC2=CC=CC3=C2NC=C3C4=C(F)C=NC(NC5=CN(C)N=C5OC)=N4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZD4205; AZD-4205; AZD 4205. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B605682.png)








![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)
![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)
